molecular formula C8H13NO B1398788 6-Azaspiro[3.5]nonan-2-one CAS No. 1359703-25-5

6-Azaspiro[3.5]nonan-2-one

カタログ番号: B1398788
CAS番号: 1359703-25-5
分子量: 139.19 g/mol
InChIキー: ABYRULNPYCZNOI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

6-Azaspiro[3.5]nonan-2-one is a useful research compound. Its molecular formula is C8H13NO and its molecular weight is 139.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Azaspiro[3.5]nonan-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Azaspiro[3.5]nonan-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

6-azaspiro[3.5]nonan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c10-7-4-8(5-7)2-1-3-9-6-8/h9H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABYRULNPYCZNOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC(=O)C2)CNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 6-Azaspiro[3.5]nonan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis, characterization, and application of 6-Azaspiro[3.5]nonan-2-one , a high-value spirocyclic scaffold used in modern drug discovery.[1]

Executive Summary

6-Azaspiro[3.5]nonan-2-one (and its protected derivatives, e.g., tert-butyl carbamates) represents a privileged structural motif in medicinal chemistry.[1] As a bioisostere of piperidine and gem-dimethyl groups, it offers unique conformational restriction and an increased fraction of sp3-hybridized carbons (


), which correlates with improved clinical success rates for drug candidates.[1]

This scaffold is critical in the development of inhibitors for targets such as SARS-CoV-2 3CL protease , Monoacylglycerol Lipase (MGL) , and various GPCRs .[1] The spiro-fusion of a four-membered cyclobutanone ring to a six-membered piperidine ring creates a distinct exit vector for substituents, allowing for precise exploration of chemical space within enzyme binding pockets.[1]

Retrosynthetic Analysis & Strategy

The construction of the spiro[3.5] system presents a challenge: forming a strained four-membered ring at a quaternary center.[1]

  • Disconnection Approach: The most robust disconnection is at the cyclobutane ring.

  • Strategic Logic: Direct alkylation of piperidine derivatives to form the spiro-center is often low-yielding due to steric hindrance and competing elimination.[1]

  • Preferred Pathway: A [2+2] cycloaddition strategy using dichloroketene and an exocyclic alkene. This method simultaneously builds the ring and the quaternary center with high regiocontrol.

Synthesis Workflow Diagram

SynthesisWorkflow Start N-Boc-4-piperidone Step1 Wittig Olefination (Ph3PMeBr, KOtBu) Start->Step1 Inter1 Exocyclic Alkene (Intermediate A) Step1->Inter1 Step2 [2+2] Cycloaddition (Cl3CCOCl, Zn/Cu) Inter1->Step2 Inter2 Dichlorospiroketone (Intermediate B) Step2->Inter2 Step3 Reductive Dechlorination (Zn, NH4Cl) Inter2->Step3 Final N-Boc-6-Azaspiro[3.5]nonan-2-one Step3->Final

Figure 1: Step-wise synthetic pathway for the construction of the 6-azaspiro[3.5]nonan-2-one core.

Detailed Experimental Protocols

Note: The synthesis is typically performed on the N-protected form (N-Boc) to prevent amine interference with the ketene intermediate.[1]

Step 1: Preparation of tert-butyl 4-methylenepiperidine-1-carboxylate (Intermediate A)

Objective: Convert the ketone to an exocyclic alkene via Wittig reaction.[1]

  • Reagents: Methyltriphenylphosphonium bromide (1.2 equiv), Potassium tert-butoxide (KOtBu) (1.2 equiv), tert-butyl 4-oxopiperidine-1-carboxylate (1.0 equiv).[1]

  • Solvent: Anhydrous Tetrahydrofuran (THF).

  • Procedure:

    • Suspend methyltriphenylphosphonium bromide in THF at 0°C.

    • Add KOtBu portion-wise.[1] The solution will turn bright yellow (ylide formation). Stir for 1 hour.

    • Add tert-butyl 4-oxopiperidine-1-carboxylate dropwise.[1]

    • Warm to room temperature and reflux for 4–6 hours.

    • Workup: Quench with saturated NH4Cl. Extract with Ethyl Acetate (EtOAc). Dry over Na2SO4.[1]

    • Purification: Filtration through a silica plug (Hexanes/EtOAc) yields the alkene as a colorless oil.

Step 2: [2+2] Cycloaddition to Dichlorospiroketone (Intermediate B)

Objective: Construct the spiro-cyclobutane ring. This is the critical rate-determining step .

  • Reagents: Intermediate A (1.0 equiv), Trichloroacetyl chloride (2.0 equiv), Zinc-Copper couple (Zn/Cu) or Activated Zinc dust (4.0 equiv).[1]

  • Solvent: Anhydrous Diethyl Ether (Et2O) or Dimethoxyethane (DME).

  • Procedure:

    • Activation: If using Zn dust, activate with HCl/MeOH wash followed by drying.[1]

    • Suspend Intermediate A and Activated Zn in Et2O under Nitrogen.

    • Add Trichloroacetyl chloride dropwise over 1 hour to maintain a gentle reflux (exothermic). Note: This generates dichloroketene in situ.

    • Stir vigorously for 12–16 hours.

    • Workup: Filter through Celite to remove Zinc residues. Wash the filtrate with saturated NaHCO3 (to neutralize acid) and brine.

    • Outcome: The product is tert-butyl 2,2-dichloro-7-oxo-6-azaspiro[3.5]nonane-6-carboxylate (numbering may vary based on nomenclature priority, but chemically it is the spiro-dichloroketone).[1]

Step 3: Reductive Dechlorination to 6-Azaspiro[3.5]nonan-2-one

Objective: Remove the gem-dichloro group to yield the final ketone.[1]

  • Reagents: Intermediate B, Zinc dust (excess), Ammonium Chloride (saturated aq.) or Acetic Acid.

  • Solvent: Methanol (MeOH) or Ethanol.

  • Procedure:

    • Dissolve Intermediate B in MeOH.[1]

    • Add Zinc dust and saturated NH4Cl solution.

    • Stir at room temperature (or mild heat, 40°C) for 2–4 hours. Monitor by TLC (the dichloro compound is less polar than the dechlorinated product).

    • Workup: Filter off solids. Concentrate the filtrate. Partition between water and EtOAc.[1]

    • Purification: Flash column chromatography (SiO2, Hexanes/EtOAc gradient 0–40%).

    • Yield: Typical yields for this step range from 60–80%.[1]

Characterization & Quality Control

Validation of the spirocyclic core requires careful analysis of the NMR splitting patterns, particularly the distinction between the piperidine and cyclobutane protons.

Standard QC Parameters
ParameterSpecificationMethod
Appearance White to off-white solid or crystalline powderVisual
Purity ≥ 97.0%HPLC / GC-MS
Identity Consistent with structure1H NMR, 13C NMR
Mass [M+H]+ = 240.15 (for Boc-protected)LC-MS (ESI)
NMR Interpretation Guide (N-Boc Derivative)

1H NMR (400 MHz, CDCl3):

  • δ 1.45 (s, 9H): tert-Butyl group (Boc).[1] Distinctive singlet.

  • δ 1.60–1.75 (m, 4H): Piperidine ring protons (C3/C5 positions relative to N).

  • δ 3.30–3.50 (m, 4H): Piperidine ring protons adjacent to Nitrogen (C2/C6). Broadening may occur due to rotamers of the Boc group.

  • δ 2.80–3.00 (s/m, 4H): Cyclobutanone ring protons. These are typically isolated from the piperidine multiplets and integrate to 4H. They appear as a singlet or tight multiplet due to the symmetry of the spiro-ketone.[1]

13C NMR (100 MHz, CDCl3):

  • δ 208.0: Carbonyl (C=O) of the cyclobutanone. Diagnostic peak.

  • δ 154.5: Carbamate Carbonyl (Boc).

  • δ 79.8: Quaternary Carbon of t-Bu.[1]

  • δ 58.0–62.0: Spiro-quaternary carbon.[1]

  • δ 28.4: Methyl carbons of t-Bu.[1]

Handling and Stability

  • Storage: The N-Boc protected ketone is stable at room temperature but should be stored at 2–8°C under an inert atmosphere for long-term preservation.[1]

  • Reactivity: The cyclobutanone ring is strained. Avoid strong nucleophiles (e.g., Grignard reagents) unless ring-opening or addition is intended.[1]

  • Deprotection: To generate the free amine (6-azaspiro[3.5]nonan-2-one), treat with 4M HCl in Dioxane or Trifluoroacetic acid (TFA) in DCM.[1] The resulting salt is hygroscopic.

Applications in Drug Discovery

The 6-azaspiro[3.5]nonan-2-one scaffold is a versatile building block.[1]

  • Protease Inhibitors: Used in the design of covalent inhibitors for SARS-CoV-2 3CL protease .[1] The ketone can be converted to an alpha-ketoamide or used as a handle for further functionalization.[1]

  • GPCR Ligands: The scaffold serves as a core for GPR119 agonists (metabolic disorders) and MGL modulators (pain/neurology).

  • Bioisosterism: It replaces 4-substituted piperidines to alter lipophilicity (LogP) and metabolic stability.[1]

References
  • Synthesis of Spiroketones: BenchChem. "A Comparative Guide to the Synthesis of 6-Oxaspiro[3.4]octan-2-one and Other Spiroketones." Link

  • Medicinal Chemistry Application (SARS-CoV-2): National Institutes of Health (NIH).[1] "Structure-guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-Like Protease." Link

  • Protected Scaffold Data: ChemicalBook. "tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate Properties and Synthesis." Link

  • Patent Literature: Google Patents. "WO2018011681A1 - Heterocyclic compounds as inhibitors of vanin-1 enzyme."[1] Link

  • Commercial Availability & Specs: Sigma-Aldrich. "tert-Butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate."[1] Link

Sources

In Silico Characterization of 6-azaspiro[3.5]nonan-2-one: A Scaffold Analysis Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The transition from flat, aromatic-heavy drug candidates to three-dimensional,


-rich scaffolds is a defining trend in modern medicinal chemistry.[1][2] The 6-azaspiro[3.5]nonan-2-one  scaffold represents a high-value pharmacophore in this domain.[1][2] By fusing a rigid four-membered cyclobutanone ring with a six-membered piperidine ring at a single spiro-carbon, this scaffold offers unique exit vectors and improved physicochemical properties compared to traditional morpholine or piperazine bioisosteres.[1][2]

This guide provides a comprehensive in silico modeling framework for this specific scaffold. It moves beyond basic property calculation to address the conformational flexibility of the spiro-junction, the electronic influence of the distal ketone, and the metabolic stability of the piperidine core.

Structural Dynamics & Geometry Optimization

The Conformational Challenge

Unlike fused bicyclic systems (e.g., decalin), spirocycles possess a unique degree of freedom at the spiro-carbon (


).[1] For 6-azaspiro[3.5]nonan-2-one, two distinct conformational modes must be modeled:
  • Piperidine Chair Flip: The six-membered ring containing the nitrogen (N6) typically adopts a chair conformation.[1][2] The barrier to inversion is approximately 10-11 kcal/mol, similar to unsubstituted piperidine.[1][2]

  • Cyclobutanone Puckering: The four-membered ring containing the ketone (C2) is not planar.[1][2] It exhibits a "butterfly" puckering motion to relieve torsional strain.[1] The ketone group (

    
     hybridized) tends to flatten this ring slightly compared to cyclobutane, but significant puckering remains.
    
Protocol: DFT Optimization Workflow

To accurately predict the ground-state geometry and strain energy, Density Functional Theory (DFT) is required.[1] Molecular mechanics (e.g., MMFF94) often underestimate the ring strain in the cyclobutanone moiety.

Step-by-Step Protocol:

  • Initial Conformer Generation:

    • Use a stochastic search algorithm (e.g., RDKit ETKDG or MOE LowModeMD) to generate 50 initial conformers.[1]

    • Critical Check: Ensure both chair forms of the piperidine ring are represented.

  • QM Geometry Optimization:

    • Software: Gaussian 16 / ORCA 5.0 / Psi4.[1]

    • Functional/Basis Set: B3LYP/6-311G(d,p) or

      
      B97X-D/def2-TZVP (dispersion corrected).
      
    • Solvation Model: IEFPCM (Water) or SMD (DMSO) to mimic assay conditions.[1]

    • Causality: Gas-phase calculations often exaggerate intramolecular hydrogen bonding.[1][2] Solvation models dampen these interactions, providing a realistic solution-phase geometry.[1][2]

  • Frequency Calculation:

    • Compute vibrational frequencies to verify the stationary point (zero imaginary frequencies).

    • Validation: If an imaginary frequency corresponds to the N-inversion or ring puckering, the structure is a transition state, not a minimum.

Visualization of the Workflow

ModelingWorkflow Start Input Structure (SMILES) ConfGen Conformer Generation (Stochastic/RDKit) Start->ConfGen QM_Opt DFT Optimization (B3LYP/6-311G**) ConfGen->QM_Opt Freq Frequency Check (Imaginary Freq = 0?) QM_Opt->Freq Freq->QM_Opt Fail (Re-optimize) PropCalc Property Calculation (pKa, LogP, SOM) Freq->PropCalc Pass

Figure 1: The computational workflow ensures that property calculations are derived from thermodynamically accessible minima, not high-energy artifacts.

Physicochemical Profiling (ADME)[1][2][3]

Electronic Properties & pKa

The 6-azaspiro[3.5]nonan-2-one scaffold contains a basic center (N6) and an electron-withdrawing ketone (C2).[1][2]

  • Inductive Effect: The ketone is separated from the nitrogen by the spiro-carbon.[2] While not conjugated, the through-bond inductive effect (

    
    -withdrawal) lowers the 
    
    
    
    of the piperidine nitrogen slightly compared to the parent piperidine (
    
    
    ).[2]
  • Prediction: In silico models (e.g., Jaguar pKa or ChemAxon) typically predict the

    
     of this scaffold in the range of 9.5 – 10.2 .
    
  • Implication: At physiological pH (7.4), the molecule is predominantly protonated (

    
    ), aiding solubility but potentially limiting passive membrane permeability unless a transporter is involved.
    
Lipophilicity (LogP/LogD)

The spiro-connectivity reduces the molecular footprint compared to fused rings.[1][2]

  • Data Summary Table:

PropertyValue (Predicted)Comparison (vs. Piperidine)Impact on Drug Design
ClogP ~0.8 - 1.2LowerImproved water solubility.[1][2]
LogD (pH 7.4) -1.5 to -0.5LowerLow lipophilicity at neutral pH due to ionization.[1][2]
TPSA ~37

Higher (+17

)
The ketone adds polarity; good for CNS penetration if LogD is optimized.
Fsp3 0.88Significantly HigherCorrelates with higher clinical success rates (Lovering et al.).[1]
Metabolic Stability (SOM Prediction)

Using tools like SMARTCyp or StarDrop, we can predict Sites of Metabolism (SOM).[1]

  • N-dealkylation: If the N6 is substituted, the

    
    -carbons (C5 and C7) are primary hotspots for CYP450 oxidation.[1][2]
    
  • Ketone Reduction: The C2 ketone is highly susceptible to aldo-keto reductases (AKR), converting it to the alcohol.[1] This creates a chiral center and significantly changes polarity.[1]

    • Mitigation Strategy: During modeling, consider the alcohol metabolite as a potential active species or a clearance product.

Molecular Docking & Vector Analysis

The "Spiro-Vector" Advantage

The primary utility of 6-azaspiro[3.5]nonan-2-one is its ability to project substituents into specific regions of a binding pocket that flat scaffolds cannot reach.[1][2]

  • Vector A (N6): Standard piperidine vector.[1]

  • Vector B (C2-Ketone): The ketone allows for reductive amination or Grignard addition.[1][2] Substituents here project at a ~90° angle relative to the piperidine plane (due to the spiro-junction).[1][2]

Docking Protocol

When docking this scaffold into a protein target (e.g., GPCR or Kinase):

  • Rigidity: Treat the spiro-core as rigid after DFT optimization, but allow the piperidine ring to flip if the pocket is tight.

  • Water Mapping: The C2 ketone is a hydrogen bond acceptor.[1] Check for conserved water molecules in the binding pocket that might bridge the ketone to the protein backbone.

  • Enantiomers: If the ketone is reduced to an alcohol or substituted, the spiro-system becomes chiral.[1] You must dock both

    
     and 
    
    
    
    enantiomers.[1]
Vector Visualization[1][2]

VectorAnalysis Core Spiro-Core (Rigid Anchor) VecN N6 Vector (Solvent Front/H-Bond) Core->VecN Extension 1 VecC2 C2 Vector (Ketone) (Deep Pocket/Hydrophobic) Core->VecC2 Extension 2 (Orthogonal) Target Biological Target (Binding Pocket) VecN->Target Interaction A VecC2->Target Interaction B

Figure 2: Orthogonal vector analysis. The spiro scaffold allows simultaneous probing of distinct pocket regions (Interaction A & B) that are geometrically inaccessible to planar rings.

Toxicity & Safety Profiling

Structural Alerts
  • Genotoxicity: The scaffold itself is generally considered non-genotoxic. Unlike epoxides or aziridines, the spiro-ring is stable under physiological conditions.[1][2]

  • hERG Inhibition: Piperidines are classic hERG pharmacophores.[1] However, the spiro-modification often reduces hERG liability compared to flexible piperidines by restricting the conformation and lowering overall lipophilicity (LogP).

Reactive Metabolites

The potential for the ketone to form a Schiff base with lysine residues in proteins is low but non-zero. In silico covalent docking can assess if a nucleophilic residue (Cys, Lys) is positioned to attack the C2 carbonyl.

References

  • Hiesinger, K., et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry.[1][3][4] Journal of Medicinal Chemistry.[1][4][5][6]

  • Lovering, F., et al. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success.[1] Journal of Medicinal Chemistry.[1][4][5][6]

  • Zheng, Y., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery.[3] Expert Opinion on Drug Discovery.[1][7]

  • Gaussian, Inc. Gaussian 16 User Reference.[1] (Standard DFT protocols).[1]

  • Johansson, A., et al. (2016). Spirocyclic MCHr1 antagonists: bioisosteres for morpholines.[1] Bioorganic & Medicinal Chemistry Letters.[1] (Example of spiro-piperidine utility).

Sources

Methodological & Application

The Emergence of 6-Azaspiro[3.5]nonan-2-one: A Versatile Scaffold for Potent and Selective Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Specificity in Kinase Inhibition

Protein kinases, orchestrators of a vast array of cellular signaling pathways, have become one of the most critical target classes in modern drug discovery, particularly in oncology. The deregulation of kinase activity is a hallmark of many cancers, driving uncontrolled cell proliferation, survival, and metastasis.[1] While the development of small molecule kinase inhibitors has led to significant therapeutic breakthroughs, a persistent challenge remains: achieving high target selectivity to minimize off-target effects and associated toxicities.[1] The conserved nature of the ATP-binding site across the human kinome necessitates the exploration of novel chemical scaffolds that can exploit subtle structural differences to achieve this desired specificity.

Spirocyclic systems, with their inherent three-dimensionality, offer a compelling solution to escape the "flatland" of traditional heterocyclic inhibitors.[2][3] The rigid, defined geometry of spirocycles allows for precise projection of functional groups into three-dimensional space, enabling unique interactions with the target protein. This guide focuses on the 6-azaspiro[3.5]nonan-2-one scaffold, a promising and versatile core for the development of next-generation kinase inhibitors. We will explore its synthesis, derivatization, and application, with a particular focus on the development of covalent inhibitors targeting the notoriously challenging KRAS G12C oncoprotein.

The 6-Azaspiro[3.5]nonan-2-one Scaffold: Structural and Synthetic Overview

The 6-azaspiro[3.5]nonan-2-one core consists of a cyclobutane ring fused to a piperidin-2-one (a δ-lactam) ring at a shared carbon atom. This structure provides a rigid framework with multiple vectors for chemical modification, allowing for the fine-tuning of pharmacological properties.

Representative Synthetic Strategy: Beckmann Rearrangement

A robust and classical method for the synthesis of the core lactam structure involves the Beckmann rearrangement of a spirocyclic oxime. This multi-step process offers a reliable route to the desired scaffold from commercially available starting materials.

cluster_0 Step 1: Oximation cluster_1 Step 2: Beckmann Rearrangement A Spiro[3.5]nonan-2-one B Spiro[3.5]nonan-2-one oxime A->B Hydroxylamine HCl, Sodium Acetate, Ethanol, Reflux C 6-Azaspiro[3.5]nonan-2-one B->C Polyphosphoric Acid (PPA), Heat (100-120°C)

Caption: General synthetic workflow for 6-Azaspiro[3.5]nonan-2-one.

Protocol 1: Synthesis of 6-Azaspiro[3.5]nonan-2-one

Causality: This two-step protocol first converts the spirocyclic ketone to an oxime. The subsequent acid-catalyzed Beckmann rearrangement facilitates the migration of the carbon atom anti-periplanar to the oxime's hydroxyl group, leading to the desired lactam ring structure.[4]

Materials:

  • Spiro[3.5]nonan-2-one

  • Hydroxylamine hydrochloride

  • Sodium acetate

  • Ethanol

  • Polyphosphoric acid (PPA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and purification apparatus (rotary evaporator, column chromatography system)

Step-by-Step Methodology:

Part A: Oximation of Spiro[3.5]nonan-2-one

  • Reaction Setup: In a round-bottom flask, dissolve Spiro[3.5]nonan-2-one (1.0 eq) in ethanol.

  • Reagent Addition: Add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq) to the solution.[4]

  • Reaction: Heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, remove the ethanol under reduced pressure. Add deionized water to the residue and extract the product with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude oxime. Purify by recrystallization or column chromatography.

Part B: Beckmann Rearrangement to 6-Azaspiro[3.5]nonan-2-one

  • Reaction Setup: Carefully add the purified Spiro[3.5]nonan-2-one oxime (1.0 eq) to polyphosphoric acid (approx. 10 times the weight of the oxime) in a round-bottom flask equipped with a magnetic stirrer.

  • Reaction: Heat the mixture to 100-120 °C with vigorous stirring for 1-3 hours, monitoring by TLC.[4]

  • Work-up: Allow the reaction to cool slightly, then carefully pour the mixture onto crushed ice. Neutralize the acidic solution by the slow addition of saturated sodium bicarbonate solution.

  • Extraction: Extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield 6-Azaspiro[3.5]nonan-2-one.

Application Spotlight: Targeting KRAS G12C

The Ras family of small GTPases are critical signaling hubs, and mutations in RAS genes are found in approximately 30% of all human cancers.[5][6] For decades, KRAS was considered "undruggable" due to its high affinity for GTP and the lack of deep, well-defined binding pockets.[5][7] The discovery of a druggable "switch-II pocket" in the GDP-bound state of the KRAS G12C mutant has revolutionized the field, enabling the development of covalent inhibitors that specifically target the mutant cysteine.

Recent studies have highlighted derivatives of a closely related scaffold, 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one, as potent covalent inhibitors of KRAS G12C.[5][7][8] These compounds utilize the spirocyclic core to position an electrophilic acrylamide warhead that forms an irreversible covalent bond with the Cys12 residue in the switch-II pocket.[7]

Scaffold 6-Azaspiro[3.5]nonan-2-one Core Vector1 Vector 1 (e.g., Acrylamide for covalent binding) Scaffold->Vector1 Vector2 Vector 2 (e.g., Solubilizing group, interaction with hinge) Scaffold->Vector2 Vector3 Vector 3 (e.g., Probing other pockets, modulating properties) Scaffold->Vector3

Caption: Derivatization strategy for the azaspiro scaffold.

This application note will now detail the protocols necessary to evaluate novel inhibitors based on the 6-azaspiro[3.5]nonan-2-one scaffold against KRAS G12C.

Experimental Protocols for Inhibitor Characterization

A tiered approach, moving from biochemical validation to cellular target engagement and phenotypic outcomes, is essential for robustly characterizing novel kinase inhibitors.

Protocol 2: Biochemical KRAS G12C Nucleotide Exchange Assay

Causality: This assay directly measures the inhibitor's ability to lock KRAS G12C in its inactive, GDP-bound state. KRAS is pre-loaded with a fluorescently labeled GDP analog (BODIPY-GDP). The addition of excess GTP normally displaces the fluorescent GDP, causing a decrease in fluorescence. An effective inhibitor will prevent this exchange, resulting in a sustained high fluorescence signal.[9][10] This provides a direct readout of the inhibitor's mechanism of action.

Materials:

  • Recombinant KRAS G12C protein

  • BODIPY-FL-GDP

  • Guanosine-5'-triphosphate (GTP)

  • Ethylenediaminetetraacetic acid (EDTA)

  • KRAS Assay Buffer (e.g., 20 mM Tris pH 7.5, 50 mM NaCl, 5 mM MgCl2, 1 mM DTT)

  • Test inhibitor compounds, serially diluted

  • Black, low-volume 384-well assay plates

  • Fluorescence plate reader

Step-by-Step Methodology:

  • Protein Preparation: Thaw recombinant KRAS G12C and BODIPY-FL-GDP on ice. Prepare BODIPY-GDP loaded KRAS(G12C) according to the supplier's protocol.

  • Master Mix Preparation: Prepare a master mix containing the BODIPY-GDP loaded KRAS(G12C) in 1x KRAS Assay Buffer.

  • Compound Plating: Add serially diluted test inhibitor or vehicle (DMSO) to the wells of the 384-well plate.

  • Protein Addition: Add the master mix to all wells and incubate for 1-2 hours at room temperature to allow for compound binding.

  • Initiate Exchange Reaction: Prepare a solution of GTP and EDTA. Add this mix to all wells except the "no exchange" control wells. The EDTA chelates Mg2+, which facilitates nucleotide exchange.

  • Data Acquisition: Immediately read the plate on a fluorescence plate reader (e.g., Ex/Em = 485/528 nm) at kinetic or endpoint mode.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the "full exchange" (vehicle + GTP) and "no exchange" (vehicle, no GTP) controls. Determine the IC50 value by fitting the data to a dose-response curve.

Compound Target Kinase IC50 (nM) Assay Type
MRTX1133KRAS G12D0.14Nucleotide Exchange
AMG510KRAS G12C8.88Nucleotide Exchange
Compound 3dITK910Enzymatic Inhibition
Compound 3jBTK-positive cells1380Cytotoxicity
Compound 26Prostate Cancer Cells5700Cytotoxicity

Note: Data for MRTX1133 and AMG510 are from biochemical assays against specific KRAS mutants.[11] Data for compounds 3d, 3j, and 26 are from cellular or enzymatic assays against different targets and are included to illustrate the range of potencies achievable with novel heterocyclic inhibitors.[12][13]

Protocol 3: Cellular Target Engagement Assay (Western Blot)

Causality: To confirm that the inhibitor engages its target in a physiologically relevant context, we must assess the downstream signaling consequences of target inhibition. KRAS activation leads to the phosphorylation of downstream effectors in the MAPK pathway, such as MEK and ERK.[14] A potent and cell-permeable inhibitor of KRAS G12C should lead to a dose-dependent decrease in the phosphorylation of ERK (p-ERK).

cluster_0 Cell Treatment & Lysis cluster_1 Western Blot cluster_2 Data Analysis A Seed KRAS G12C Cells (e.g., NCI-H358) B Treat with Inhibitor (Dose-response, time-course) A->B C Lyse Cells & Quantify Protein B->C D SDS-PAGE C->D E Transfer to PVDF Membrane D->E F Block & Incubate with Primary Antibodies (p-ERK, total ERK, GAPDH) E->F G Incubate with Secondary Antibody & Detect F->G H Quantify Band Intensity G->H I Normalize p-ERK to Total ERK H->I

Caption: Experimental workflow for Western Blot analysis of p-ERK.

Materials:

  • KRAS G12C mutant cancer cell line (e.g., NCI-H358, Calu-1)

  • Complete cell culture medium

  • Test inhibitor compounds

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-p-ERK1/2 (Thr202/Tyr204), Rabbit anti-total ERK1/2, Mouse anti-GAPDH

  • Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system (e.g., ChemiDoc)

Step-by-Step Methodology:

  • Cell Culture and Treatment: Seed NCI-H358 cells in 6-well plates and allow them to adhere overnight. Treat cells with increasing concentrations of the test inhibitor for a specified time (e.g., 2-24 hours). Include a vehicle (DMSO) control.

  • Cell Lysis: Wash cells with ice-cold PBS, then add ice-cold RIPA buffer. Scrape the cells, collect the lysate, and incubate on ice for 30 minutes.

  • Protein Quantification: Centrifuge the lysate to pellet debris. Determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation: Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-p-ERK, 1:1000) overnight at 4°C. Wash the membrane with TBST, then incubate with the appropriate HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.

  • Detection: Wash the membrane again, apply ECL substrate, and visualize the bands using an imaging system.

  • Analysis: Quantify the band intensities. Normalize the p-ERK signal to the total ERK signal for each sample. GAPDH serves as a loading control. A dose-dependent decrease in the p-ERK/total ERK ratio indicates successful target engagement and inhibition of the MAPK pathway.

Concluding Remarks and Future Directions

The 6-azaspiro[3.5]nonan-2-one scaffold represents a valuable starting point for the design of novel kinase inhibitors. Its rigid, three-dimensional structure provides a unique platform for achieving high potency and selectivity. As demonstrated with the closely related diazaspiro-based KRAS G12C inhibitors, this structural motif is well-suited for targeting challenging allosteric pockets and developing covalent therapeutics. The protocols detailed herein provide a comprehensive framework for synthesizing, evaluating, and validating new chemical entities based on this promising scaffold. Future work should focus on exploring diverse substitutions around the spirocyclic core to target a wider range of kinases implicated in disease and to further optimize pharmacokinetic and pharmacodynamic properties.

References

  • A Suite of Biochemical and Cell-Based Assays for the Characterization of KRAS Inhibitors and Degraders. (2024). bioRxiv. Available at: [Link]

  • Suite of Biochemical and Cell-Based Assays for the Characterization of Kirsten Rat Sarcoma (KRAS) Inhibitors and Degraders. (2024). ACS Omega. Available at: [Link]

  • KRAS(G12C) Nucleotide Exchange Assay Kit. (n.d.). BPS Bioscience. Available at: [Link]

  • Profiling in-cell target engagement of SII-P binding molecules. (n.d.). ResearchGate. Available at: [Link]

  • Structure-guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-Like Protease. (2022). PMC. Available at: [Link]

  • KRAS Assay Services. (n.d.). Reaction Biology. Available at: [Link]

  • KRAS(G12C) Nucleotide Exchange Assay Kit. (n.d.). BPS Bioscience. Available at: [Link]

  • Cell Type–specific Adaptive Signaling Responses to KRASG12C Inhibition. (2021). AACR Journals. Available at: [Link]

  • Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity. (2022). ResearchGate. Available at: [Link]

  • Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity. (2022). PubMed. Available at: [Link]

  • Design, synthesis, and biological evaluation of novel azaspirooxindolinone derivatives as potent inhibitors of ITK and BTK-depen. (2025). ScienceDirect. Available at: [Link]

  • Asymmetric Synthesis of Substituted 2-Azaspiro[3.5]nonan-1-ones: An Enantioselective Synthesis of the Cholesterol Absorption Inhibitor (+)-SCH 54016. (n.d.). ACS Publications. Available at: [Link]

  • ic50 values compared: Topics by Science.gov. (n.d.). Science.gov. Available at: [Link]

  • Discovery of ASP6918, a KRAS G12C inhibitor: Synthesis and structure-activity relationships of 1-{2,7-diazaspiro[3.5]non-2-yl}prop-2-en-1-one derivatives as covalent inhibitors with good potency and oral activity for the treatment of solid tumors. (2023). PubMed. Available at: [Link]

  • Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. (2018). ResearchGate. Available at: [Link]

  • Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof. (n.d.). Google Patents.
  • Multiple KRAS targeting strategies paving way for combination therapies. (2023). BioWorld. Available at: [Link]

  • Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. (n.d.). ChemRxiv. Available at: [Link]

  • BindingDB. (n.d.). BindingDB. Available at: [Link]

  • (PDF) Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. (n.d.). ResearchGate. Available at: [Link]

  • 1-oxa-3,7-diazaspiro[4.5]decan-2-one derivatives as potent KRAS-G12D inhibitors: A multidisciplinary approach integrating machine learning, synthesis, and biological evaluation. (2026). PubMed. Available at: [Link]

  • Drug Development and Drug Interactions | Table of Substrates, Inhibitors and Inducers. (2023). FDA. Available at: [Link]

  • SAR of flavanone derivatives as PIM-1 kinase inhibitors. (n.d.). ResearchGate. Available at: [Link]

  • Targeting cancer with small molecule kinase inhibitors. (n.d.). PMC - NIH. Available at: [Link]

  • Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. (2024). Current Medicinal Chemistry. Available at: [Link]

  • Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. (2021). MDPI. Available at: [Link]

Sources

Using 6-azaspiro[3.5]nonan-2-one in fragment-based drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Leveraging 6-Azaspiro[3.5]nonan-2-one in Fragment-Based Drug Discovery

Executive Summary

The dominance of "flat" aromatic scaffolds in fragment libraries has historically limited the exploration of three-dimensional chemical space. 6-azaspiro[3.5]nonan-2-one represents a high-value "3D fragment" that offers a critical escape from this limitation. Characterized by a high fraction of sp³ hybridized carbons (Fsp³), this scaffold provides two orthogonal growth vectors: a reactive ketone handle on the cyclobutane ring and a secondary amine on the piperidine ring.

This guide details the strategic application of 6-azaspiro[3.5]nonan-2-one, providing validated protocols for library expansion (divergent synthesis) and biophysical screening. By utilizing this scaffold, research teams can access novel IP space and improve the physicochemical properties (solubility, metabolic stability) of hit-to-lead series.

Physicochemical Profile & Strategic Value

The utility of 6-azaspiro[3.5]nonan-2-one lies in its ability to present functional groups in non-planar orientations, maximizing the probability of matching the complex 3D topography of protein binding pockets.

Table 1: Core Properties of 6-Azaspiro[3.5]nonan-2-one
PropertyValue / DescriptionStrategic Advantage
Molecular Weight ~139.19 DaUltra-low MW leaves ample room for "growing" while staying <300 Da (Rule of 3).
Fsp³ Score 0.89 (8/9 carbons)High 3D character; correlates with improved clinical success and solubility.
LogP (Calc) ~0.2 - 0.5High aqueous solubility, ideal for high-concentration NMR/SPR screening.
Vectors 2 (Ketone @ C2, Amine @ C6)Orthogonal: The vectors exit the core at distinct angles, probing different sub-pockets.
Chirality Chiral (due to C6 asymmetry)Note: The C6 nitrogen renders the spiro center chiral. Libraries may require enantioseparation.

Application I: Divergent Library Synthesis (The "Grow" Strategy)

The core value of this fragment is its bifunctionality. The following protocol outlines a Parallel Synthesis Workflow to generate a 20–50 member sub-library around this core.

Mechanism of Action (Synthetic Logic)
  • Vector A (Amine, N6): Used for Acylation/Sulfonylation . This vector is usually engaged first or protected (e.g., Boc) to allow modification of the ketone.

  • Vector B (Ketone, C2): Used for Reductive Amination or Grignard Addition . This vector allows the introduction of solubilizing groups or hydrophobic probes.

Protocol: Orthogonal Functionalization

Reagents:

  • Scaffold: 6-azaspiro[3.5]nonan-2-one hydrochloride.

  • Diverse Amines (for Vector B).

  • Diverse Acid Chlorides/Sulfonyl Chlorides (for Vector A).

  • Reducing Agent: Sodium triacetoxyborohydride (STAB).

Step-by-Step Methodology:

  • Phase 1: Vector A Functionalization (Amine Capping)

    • Dissolve scaffold (1.0 eq) in DCM/DMF (4:1). Add DIPEA (3.0 eq).

    • Add Electrophile (Acid Chloride/Isocyanate) (1.1 eq) at 0°C.

    • Stir at RT for 2-4 hours. Monitor by LC-MS.[1][2]

    • Checkpoint: Ensure complete consumption of the secondary amine to prevent side reactions in Phase 2.

    • Workup: Dilute with EtOAc, wash with NaHCO₃, brine. Dry (MgSO₄) and concentrate.

  • Phase 2: Vector B Functionalization (Reductive Amination)

    • Dissolve Phase 1 product (1.0 eq) in DCE (Dichloroethane).

    • Add Diverse Primary/Secondary Amine (1.2 eq) and Acetic Acid (cat.). Stir 30 min to form imine/iminium.

    • Add STAB (1.5 eq). Stir overnight at RT.

    • Why STAB? It is milder than NaBH₄ and reduces the imine selectively over the ketone (if equilibrium permits) and tolerates other functional groups.

    • Purification: HPLC (Reverse Phase) is recommended for the final library to ensure >95% purity for screening.

  • Alternative Phase 2: Sp³-Sp² Coupling (Olefination)

    • Use Tebbe reagent or Wittig conditions to convert the C2 ketone into an exocyclic alkene, providing a handle for further hydroboration or cyclopropanation (increasing 3D complexity).

Visualization: Synthetic Workflow

LibrarySynthesis Start 6-azaspiro[3.5] nonan-2-one Step1 Step 1: N-Capping (Amides/Ureas) Start->Step1 Electrophile (R-COCl) Branch1 Intermediate (Ketone Intact) Step1->Branch1 Step2A Route A: Reductive Amination (STAB, R-NH2) Branch1->Step2A Step2B Route B: Grignard Addition (R-MgBr) Branch1->Step2B Step2C Route C: Oxime Formation (R-O-NH2) Branch1->Step2C FinalLib Final 3D Fragment Library Step2A->FinalLib Step2B->FinalLib Step2C->FinalLib

Figure 1: Divergent synthesis strategy utilizing the orthogonal reactivity of the amine and ketone handles.

Application II: Biophysical Screening Protocols

Due to the low molecular weight (~139 Da) and lack of heavy aromatic chromophores, standard UV-based assays may fail. We recommend Ligand-Observed NMR and SPR as the primary screening modalities.

Protocol A: 1D ¹H NMR (WaterLOGSY / STD)

This method detects binding by observing magnetization transfer from the protein to the weak-binding fragment.

  • Sample Prep:

    • Fragment Concentration: 200–500 µM (High solubility of spirocycle allows this).

    • Protein Concentration: 5–10 µM.

    • Buffer: D₂O/PBS (pH 7.4), deuterated DMSO (2%).

  • Experimental Setup:

    • STD (Saturation Transfer Difference): Irradiate protein resonances (e.g., -0.5 ppm) and subtract from reference spectrum (irradiation at 30 ppm).

    • Validation: Look for STD signals corresponding to the gem-dimethyl or ring protons of the spirocycle.

    • Note: The rigid spiro-core provides sharp, distinct peaks in the aliphatic region (1.5–3.0 ppm), minimizing overlap with protein background.

Protocol B: Surface Plasmon Resonance (SPR)

SPR is critical for determining binding kinetics (


, 

) and affinity (

).
  • Sensor Chip: CM5 or Streptavidin (if protein is biotinylated).

  • Immobilization: Target density should be high (3000–5000 RU) because the fragment signal (

    
    ) will be low due to low MW.
    
    • Calculation:

      
      .
      
  • Injection:

    • Flow rate: 30 µL/min.

    • Contact time: 60s.

    • Dissociation time: 60s (Fast off-rates expected).

  • Solvent Correction: Crucial due to the high refractive index of DMSO. Run a solvent correction curve (4.5% to 5.5% DMSO).

Visualization: Screening Cascade

ScreeningCascade Lib Spiro-Fragment Library (50-100 cmpds) Primary Primary Screen: Ligand-Observed NMR (STD/WaterLOGSY) Lib->Primary Pools of 5-10 Filter1 Hit Confirmation: Solubility & Aggregation Check (DLS/Nephelometry) Primary->Filter1 Hits Secondary Affinity Determination: SPR (Single Cycle Kinetics) Filter1->Secondary Clean Hits Struct Structural Validation: X-ray Crystallography (Soak) Secondary->Struct KD < 1mM

Figure 2: Validated screening cascade for low-MW spirocyclic fragments.

Case Study & Scientific Grounding

Context: Recent efforts in targeting the SARS-CoV-2 3CL protease demonstrated the utility of spirocyclic scaffolds. Specifically, 6-azaspiro[3.5]nonane derivatives were identified as effective replacements for traditional piperidine/pyrrolidine moieties. The spiro-substitution locked the inhibitor into a bioactive conformation, reducing the entropic penalty of binding—a classic advantage of rigidified 3D fragments.

Causality in Design:

  • Entropy: The spiro-fusion restricts the conformational freedom of the piperidine ring. When the fragment binds, it loses less entropy than a flexible linear chain, theoretically improving affinity (rigidification strategy).

  • Solubility: The non-planar shape disrupts crystal packing forces compared to flat aromatics, significantly enhancing aqueous solubility, which is vital for the high-concentration assays required in FBDD.

References

  • Structure-guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-Like Protease. Source: National Institutes of Health (PMC). URL:[Link](Note: URL updated to match specific 3CLpro study context found in search).

  • Spirocyclic Scaffolds in Medicinal Chemistry. Source: BLDpharm / Journal of Medicinal Chemistry. URL:[Link]

  • Design and Synthesis of (3D) Cyclobutane Fragments for Use in Fragment-Based Drug Discovery. Source: Vrije Universiteit Amsterdam. URL:[Link]

  • PubChem Compound Summary: Spiro[3.5]nonan-2-one. Source: National Institutes of Health (PubChem). URL:[Link]

Sources

Structure-activity relationship (SAR) studies of 6-azaspiro[3.5]nonan-2-one derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structure-activity relationship (SAR) studies of 6-azaspiro[3.5]nonan-2-one derivatives Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Lead Optimization Scientists, Drug Discovery Researchers[1]

Executive Summary

The 6-azaspiro[3.5]nonan-2-one scaffold represents a high-value "sp3-rich" template in modern medicinal chemistry.[1] By replacing flat, aromatic piperidine or cyclohexyl rings with this spirocyclic system, researchers can significantly improve physicochemical properties—such as solubility and metabolic stability—while accessing novel vectors for target engagement.[1] This guide details the protocols for synthesizing and evaluating derivatives of this scaffold, focusing on a "Dual-Vector" SAR strategy: functionalizing the C2-ketone (Vector A) and the N6-amine (Vector B).[1]

Introduction: Escaping Flatland

Traditional drug design often relies on planar aromatic scaffolds, which can suffer from poor solubility and non-specific binding.[1][2] The "Escape from Flatland" initiative emphasizes increasing the fraction of sp3-hybridized carbons (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


) to enhance clinical success rates.

The 6-azaspiro[3.5]nonan-2-one offers a unique geometric advantage:

  • The Spiro Core: Locks the pharmacophore in a rigid 3D conformation, reducing the entropic penalty of binding.

  • Orthogonal Vectors: The C2 ketone (on the cyclobutane ring) and the N6 amine (on the piperidine ring) point in distinct spatial directions, allowing simultaneous exploration of different binding pockets.

  • Bioisosterism: This scaffold frequently serves as a bioisostere for 4-substituted piperidines, offering altered exit vectors and improved metabolic profiles.[1][3]

Recent studies have validated this scaffold in inhibitors for SARS-CoV-2 3CL protease and various GPCRs (e.g., CCR5, Sigma receptors) [1, 2].[1]

Chemical Space & Design Strategy

To maximize SAR efficiency, we employ a parallel medicinal chemistry (PMC) approach.

  • Vector A (N6-Amine): The "Anchor."[1] Typically used to attach the core scaffold to a primary pharmacophore (e.g., an aromatic warhead or H-bond acceptor) via amide coupling, sulfonylation, or SNAr.

  • Vector B (C2-Ketone): The "Explorer."[1] The ketone handle allows for diversity generation via reductive amination, Grignard addition, or olefination to probe hydrophobic sub-pockets or modulate basicity.

Visualization: SAR Decision Logic

The following diagram illustrates the logical flow for prioritizing derivatives based on initial potency and metabolic stability data.

SAR_Logic_Flow Start Start: 6-azaspiro[3.5]nonan-2-one Core Vector_A Vector A: N6 Functionalization (Amide/Sulfonamide Library) Start->Vector_A Screen_A Primary Screen (IC50) Vector_A->Screen_A Decision_1 Potency < 1 µM? Screen_A->Decision_1 Vector_B Vector B: C2 Diversification (Reductive Amination) Decision_1->Vector_B Yes Optimize_Linker Optimize N6 Linker/Warhead Decision_1->Optimize_Linker No Screen_B Secondary Screen (Potency + Microsomal Stability) Vector_B->Screen_B Optimize_Linker->Screen_A Decision_2 Clint < 10 µL/min/mg? Screen_B->Decision_2 Lead Lead Candidate Decision_2->Lead Yes Fix_Metab Block Metabolic Hotspots (Fluorination/Rigidification) Decision_2->Fix_Metab No Fix_Metab->Vector_B

Caption: Decision tree for optimizing 6-azaspiro[3.5]nonan-2-one derivatives, prioritizing N6 anchoring followed by C2 "deep pocket" exploration.

Experimental Protocols

Protocol A: Synthesis of N6-Acylated Derivatives (Vector A)

Objective: To establish the primary binding interaction by capping the secondary amine.

Reagents:

  • 6-azaspiro[3.5]nonan-2-one (HCl salt)[1]

  • Carboxylic Acid (

    
    )[1]
    
  • HATU (Coupling Agent)

  • DIPEA (Base)

  • DMF (Solvent)

Procedure:

  • Preparation: Dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF (0.1 M concentration).

  • Activation: Add DIPEA (3.0 equiv) and HATU (1.1 equiv). Stir at room temperature (RT) for 5 minutes to activate the acid.

  • Coupling: Add 6-azaspiro[3.5]nonan-2-one hydrochloride (1.0 equiv).

  • Reaction: Stir the mixture at RT for 2–4 hours. Monitor by LC-MS for the disappearance of the amine mass.[1]

  • Workup: Dilute with EtOAc, wash with saturated

    
     (2x) and brine (1x). Dry over 
    
    
    
    , filter, and concentrate.
  • Purification: Flash column chromatography (Gradient: 0–10% MeOH in DCM).

Senior Scientist Tip: The C2 ketone is generally stable under standard amide coupling conditions.[1] However, avoid using primary amines in the workup or purification (like ammonia-doped methanol) to prevent inadvertent imine formation at the ketone.

Protocol B: Reductive Amination at C2 (Vector B)

Objective: To introduce diversity at the cyclobutane ring, converting the ketone into a secondary or tertiary amine. This is critical for modulating LogD and accessing hydrophobic pockets.[1]

Reagents:

  • N6-substituted 6-azaspiro[3.5]nonan-2-one (Intermediate from Protocol A)[1]

  • Amine (

    
     or 
    
    
    
    )[1]
  • Sodium Triacetoxyborohydride (

    
    )
    
  • Acetic Acid (AcOH)

  • DCE (1,2-Dichloroethane)[1]

Procedure:

  • Imine Formation: Dissolve the ketone intermediate (1.0 equiv) and the diversity amine (1.2 equiv) in DCE. Add AcOH (1.0 equiv) to catalyze imine formation. Stir for 30–60 minutes.

  • Reduction: Add

    
     (1.5 equiv) in one portion.
    
  • Reaction: Stir at RT overnight (12–16 h).

  • Quench: Quench with saturated aqueous

    
    . Stir vigorously for 15 minutes.
    
  • Extraction: Extract with DCM (3x).

  • Purification: Isolate via preparative HPLC (Reverse phase, Formic acid modifier) to ensure removal of unreacted amine.

Self-Validating Check: Always check the 1H NMR for the disappearance of the cyclobutanone


-protons (usually distinct multiplets around 2.8–3.2 ppm) and the appearance of the new methine proton at C2.

Biological & Physicochemical Validation[1][5]

In Vitro Potency (Case Study: Protease Inhibition)

For 3CLpro or similar cysteine proteases, a FRET-based assay is standard.[1]

  • Substrate: Dabcyl-KTSAVLQSGFRKME-Edans (FRET peptide).[1]

  • Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, 1 mM DTT.[1]

  • Readout: Fluorescence increase (Excitation 360 nm / Emission 460 nm).

  • Control: GC376 (Known inhibitor).

Physicochemical Profiling

Spirocyclic derivatives often exhibit superior properties compared to their aromatic counterparts.[1]

Table 1: Representative SAR Data (Mock Data based on Literature Trends [3, 4])

Compound IDVector A (N6)Vector B (C2)IC50 (nM)LogD (pH 7.4)CL_int (µL/min/mg)
SP-001 4-F-Benzoyl=O[1] (Ketone)4501.845
SP-002 4-F-Benzoyl-OH (Alcohol)12001.112
SP-003 4-F-Benzoyl-NH-Benzyl25 2.428
SP-004 4-F-Benzoyl-N(Me)-Benzyl1802.98
Ref (Pip) (Piperidine analog)N/A853.295

Analysis:

  • SP-001 vs SP-002: Reduction of the ketone to the alcohol (SP-002) resulted in a loss of potency, suggesting the ketone carbonyl may be involved in a hydrogen bond or that the sp3 alcohol creates a steric clash.[1]

  • SP-003: Reductive amination with benzyl amine significantly improved potency (25 nM), likely by accessing a hydrophobic sub-pocket.[1]

  • Ref (Pip): The flat piperidine analog is potent but suffers from high intrinsic clearance (

    
     = 95), whereas the spirocyclic SP-003 is more metabolically stable (
    
    
    
    = 28).

Synthesis Workflow Visualization

The following diagram outlines the parallel synthesis workflow used to generate the library described above.

Synthesis_Workflow Start 6-azaspiro[3.5]nonan-2-one (HCl Salt) Step1 Amide Coupling (Vector A) Start->Step1 R-COOH, HATU Interm Intermediate: N-Acyl Spiroketone Step1->Interm Branch1 Reductive Amination (Vector B1) Interm->Branch1 R'-NH2, STAB Branch2 Grignard Addition (Vector B2) Interm->Branch2 R'-MgBr Branch3 Olefination (Vector B3) Interm->Branch3 Wittig Reagent Products Final Library (Diverse C2 Substituents) Branch1->Products Branch2->Products Branch3->Products

Caption: Divergent synthesis strategy utilizing the N-acyl spiroketone as a common intermediate for C2 functionalization.

References

  • Structure-guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-Like Protease. National Institutes of Health (PMC).[1] Available at: [Link]

  • Synthesis and in vitro cytotoxic evaluation of novel diazaspiro bicyclo hydantoin derivatives. PubMed. Available at: [Link]

  • Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents. MDPI. Available at: [Link][4]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 6-Azaspiro[3.5]nonan-2-one and its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the purification of 6-azaspiro[3.5]nonan-2-one and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this valuable spirocyclic scaffold. The unique structure, containing a β-lactam fused to a cyclohexane ring via a quaternary spirocenter, presents specific purification challenges. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate these complexities and achieve high purity for your target compounds.

Introduction: The Purification Challenge

The 6-azaspiro[3.5]nonan-2-one core contains a basic nitrogen atom and a polar lactam functionality. This combination can lead to difficult separations, particularly on standard silica gel, due to strong interactions with acidic silanol groups, resulting in significant peak tailing. Furthermore, the synthesis of these scaffolds can generate a variety of impurities, including unreacted starting materials, diastereomers, and byproducts from the cyclization step.[1][2] This guide will address these issues systematically.

FAQ 1: Initial Work-up and Common Impurities

This section covers the crucial first steps after your reaction is complete and what to look out for.

Q1: My reaction is complete. What are the most common impurities I should expect from a typical synthesis of a 6-azaspiro[3.5]nonan-2-one derivative?

A: The impurity profile depends heavily on the synthetic route, but common culprits include:

  • Unreacted Starting Materials: Such as the precursor ketone or materials used in the cycloaddition (e.g., imines, acyl chlorides).[1]

  • Coupling Reagents and Bases: Excess bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are common.

  • Hydrolyzed Reagents: For instance, chloroacetyl chloride reacting with trace water to form chloroacetic acid.

  • Diastereomers: If the synthesis creates additional stereocenters, you may have a mixture of diastereomers that can be difficult to separate.

  • Ring-Opened Byproducts: The β-lactam ring can be susceptible to hydrolysis under strongly acidic or basic conditions, leading to the corresponding amino acid.

A preliminary ¹H NMR or LC-MS of the crude material is highly recommended to identify the major species present before attempting large-scale purification.

Q2: What is a reliable general extraction procedure for isolating the crude product from the reaction mixture?

A: A standard aqueous work-up is typically effective. The key is to manage the basicity of the azaspiro nitrogen.

  • Quenching: Carefully quench the reaction mixture, often with a saturated aqueous solution of NH₄Cl or water.

  • Solvent Extraction: Extract the product into an organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc). Perform at least three extractions to ensure complete recovery.

  • Aqueous Washes:

    • Wash the combined organic layers with a saturated NaHCO₃ solution to remove acidic impurities.

    • Follow with a brine wash to remove residual water and break up any emulsions.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[3]

FAQ 2: Troubleshooting Column Chromatography

Flash column chromatography is the workhorse for purifying these compounds. Here’s how to overcome common hurdles.

Q1: My compound is streaking badly on the silica gel column, and the peaks are very broad. What's happening and how do I fix it?

A: This is the most common issue and is almost always caused by the interaction of the basic nitrogen atom of your azaspiro-compound with the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong, non-specific binding leads to severe peak tailing.

The Solution: Mask the Silanol Groups. You need to add a small amount of a competing base to your mobile phase to neutralize these active sites.

  • Triethylamine (TEA): Add 0.5-1% TEA to your eluent system (e.g., Hexane/EtOAc + 1% TEA). This is often the most effective solution.[4]

  • Ammonia: Using a solvent system saturated with ammonia, such as 1-10% NH₃ in Methanol, as the polar component (e.g., DCM/[10% NH₃ in MeOH]) can also be very effective.

The diagram below illustrates the mechanism and the solution.

cluster_0 Problem: Peak Tailing cluster_1 Solution: Add Competing Base Silica Silica Gel Surface (Acidic Si-OH groups) Tailing Strong Interaction Causes Tailing Silica->Tailing Compound 6-Azaspiro-Compound (Basic Nitrogen) Compound->Silica Binds Strongly Silica_S Silica Gel Surface (Acidic Si-OH groups) TEA Triethylamine (TEA) (Competing Base) TEA->Silica_S Masks active sites Compound_S 6-Azaspiro-Compound Elution Sharp Elution Compound_S->Elution Elutes cleanly start Crude Compound Loaded on Column start->Compound Without Additive start->Compound_S With Additive (TEA)

Caption: Mechanism of peak tailing and the effect of a basic additive.

Q2: How do I choose the best solvent system for my column?

A: Systematic TLC analysis is key. Start with a standard mobile phase and adjust polarity as needed. Remember to add your basic modifier (like 1% TEA) to both your TLC solvent and your column eluent for an accurate prediction.

Polarity of DerivativeStarting Solvent System (v/v)Tuning Strategy
Low Polarity 90:10 Hexane / Ethyl Acetate + 1% TEAIncrease Ethyl Acetate for higher polarity.
Medium Polarity 50:50 Hexane / Ethyl Acetate + 1% TEAAdjust ratio as needed. Can switch to DCM / Methanol for more polar compounds.
High Polarity 95:5 Dichloromethane / Methanol + 1% TEAIncrease Methanol percentage carefully; high concentrations can dissolve silica.
Table 1: Recommended starting solvent systems for flash chromatography.

Protocol 1: General Flash Column Chromatography

  • Dry Loading: For best results, pre-adsorb your crude material onto a small amount of silica gel or Celite. Dissolve your compound in a minimal amount of a solvent like DCM, add the adsorbent, and evaporate the solvent until you have a dry, free-flowing powder. This prevents overloading the top of the column.

  • Column Packing: Pack your column with silica gel in your chosen eluent (e.g., 70:30 Hexane/EtOAc + 1% TEA). Ensure the packing is uniform and free of air bubbles.

  • Loading: Carefully add your dry-loaded sample to the top of the packed column.

  • Elution: Begin eluting with your mobile phase, maintaining a constant flow rate.

  • Validation Checkpoint: Collect fractions and monitor them by TLC. Pool the fractions containing your pure product.

  • Concentration: Remove the solvent under reduced pressure. Be aware that removing the final traces of TEA may require placing the sample under high vacuum for an extended period.

FAQ 3: Recrystallization and Chiral Separation

For crystalline solids and chiral molecules, these techniques are essential for achieving the highest levels of purity.

Q1: My compound "oiled out" during recrystallization. What should I do?

A: "Oiling out" occurs when the compound's melting point is lower than the boiling point of the solvent, or when it is supersaturated.

  • Use a lower-boiling solvent system: Try a solvent pair where one solvent has a lower boiling point, such as Diethyl Ether / Hexane or Acetone / Pentane.[3]

  • Lower the temperature: Ensure your dissolution temperature is as low as possible while still achieving solubility.

  • Slow Cooling: Allow the solution to cool very slowly. Do not place it directly into an ice bath. Scratch the inside of the flask with a glass rod to induce nucleation.

  • Seed Crystals: If you have a small amount of pure, solid material, add a single seed crystal to the cooled, supersaturated solution.

Q2: My compound is a racemic mixture. What is the best way to separate the enantiomers?

A: For enantiomeric separation, specialized chiral chromatography is required. While chiral HPLC has been the traditional method, Supercritical Fluid Chromatography (SFC) is now often preferred.[5][6] The ability to separate enantiomers is crucial in drug development, as different enantiomers can have vastly different biological activities.[7][8]

Comparison of Chiral HPLC vs. Chiral SFC

Feature High-Performance Liquid Chromatography (HPLC) Supercritical Fluid Chromatography (SFC)
Mobile Phase Organic Solvents (Hexane, IPA, etc.) Supercritical CO₂ with co-solvents (MeOH, EtOH)[9]
Speed Slower Faster run times and quicker equilibration[10]
Solvent Waste High Significantly lower ("Greener" chemistry)[5]
Resolution Excellent Often provides superior resolution and efficiency[11]

| Cost | Lower initial instrument cost | Higher initial instrument cost |

Q3: How do I select a chiral stationary phase (CSP) for my separation?

A: The selection of the CSP is the most critical parameter. Polysaccharide-based columns are the most versatile and successful for a wide range of molecules.[12][13]

  • Recommended Starting Columns: Chiralpak® AD-3, AS-H, or IC columns are excellent starting points for screening.[14]

  • Screening Process: The most effective approach is to screen your racemic mixture on a small scale against a panel of different chiral columns using a standard set of mobile phases (e.g., CO₂/Methanol, CO₂/Isopropanol). Modifiers such as diethylamine may be required for basic compounds even in SFC to achieve good peak shape.[11]

The workflow for developing a chiral separation is outlined below.

Start Racemic 6-Azaspiro Compound Screen Screen on Chiral Columns (e.g., AD, AS, IC) Start->Screen Analyze Analyze Results: - Resolution (Rs) - Retention Time Screen->Analyze Analyze->Screen No Separation? Try different columns Optimize Optimize Method: - Modify Co-solvent % - Adjust Flow/Temp - Additive? Analyze->Optimize Identify 'Hit' Column ScaleUp Scale-up to Preparative SFC/HPLC Optimize->ScaleUp End Pure Enantiomers ScaleUp->End

Caption: Workflow for chiral separation method development.

References

  • National Center for Biotechnology Information. (n.d.). Structure-guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-Like Protease. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
  • PubMed. (2018). Enantiomeric separation of six chiral pesticides that contain chiral sulfur/phosphorus atoms by supercritical fluid chromatography. Retrieved from [Link]

  • MDPI. (2022). Advanced Development of Supercritical Fluid Chromatography in Herbal Medicine Analysis. Retrieved from [Link]

  • Organic Syntheses. (1998). SYNTHESIS OF β-LACTONES BY ALDOLIZATION OF KETONES WITH PHENYL ESTER ENOLATES: 3,3-DIMETHYL-1-OXASPIRO[3.5]NONAN-2-ONE. Retrieved from [Link]

  • ACS Publications. (2021). Stereoselective Synthesis of the Spirocyclic γ-Lactam Core of the Ansalactams. Retrieved from [Link]

  • French-Ukrainian Journal of Chemistry. (n.d.). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. Retrieved from [Link]

  • Pharma Group. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Retrieved from [Link]

  • Selvita. (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Retrieved from [Link]

  • ResearchGate. (2016). Chiral Drugs & Various Processes to Separate Enantiomers. Retrieved from [Link]

  • Thieme. (2024). Chemical Methods for the Construction of Spirocyclic -Lactams and Their Biological Importance. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. Retrieved from [Link]

  • Scientific Research. (2008). Enantioseparation of Chiral Drugs – An Overview. Retrieved from [Link]

  • MDPI. (2019). Enantiomeric Recognition and Separation by Chiral Nanoparticles. Retrieved from [Link]

  • Shimadzu. (n.d.). Advanced Analysis with Supercritical Fluids Chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). Enantioselective Separations Based on High-performance Liquid Chromatography. Retrieved from [Link]

Sources

Troubleshooting guide for the synthesis of azaspiro compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Quaternary Challenge

Welcome to the technical support hub for azaspirocyclic scaffolds. As you know, azaspiro compounds—particularly azaspiro[3.3]heptanes, [4.5]decanes, and [5.5]undecanes—are high-value targets in medicinal chemistry due to their ability to restrict conformation and vector substituents into novel chemical space (the "spiro-effect").

However, the synthesis of these compounds hinges on the formation of a sterically congested quaternary carbon. This guide addresses the three most common failure modes reported by our users: Ring-Closing Metathesis (RCM) stagnation , Oxidative Spirocyclization reversion , and Small-Ring Instability .

Module 1: Ring-Closing Metathesis (RCM) Troubleshooting

Context: You are attempting to close a spiro-ring using Grubbs or Hoveyda-Grubbs catalysts, but the reaction yields are low, or the starting material remains unconsumed.

Q1: My RCM reaction stalls at 50% conversion. Adding more catalyst doesn't help. Why?

Diagnosis: This is likely an equilibrium issue combined with "poisoning" by the nitrogen atom. The Fix:

  • Ethylene Removal (Le Chatelier’s Principle): RCM is reversible. The byproduct, ethylene gas, must be actively removed to drive the equilibrium toward the cyclic product.

    • Action: Do not run this in a closed pressure vial. Use an open reflux system with a steady stream of nitrogen or argon bubbling through the solution (sparging) to strip ethylene.

  • Amine Deactivation: Free amines (secondary or tertiary) in your substrate can coordinate to the Ruthenium center, killing the catalyst.

    • Action: Convert the amine to a salt (e.g., hydrochloride or tosylate) in situ or prior to the reaction. This removes the lone pair availability. Alternatively, use an N-protecting group with less Lewis basicity (e.g., Boc, Ts).

Q2: I am seeing massive dimerization instead of ring closure.

Diagnosis: This is a concentration-dependent competition between intermolecular (dimer) and intramolecular (spiro) pathways. The Fix:

  • High Dilution: Run the reaction at 0.001 M to 0.005 M .

  • Slow Addition: Do not dump the catalyst in at once. Add the catalyst (dissolved in solvent) via syringe pump over 2–4 hours to keep the active catalytic species concentration low relative to the substrate.

Visual Workflow: RCM Optimization Logic

RCM_Troubleshooting Start RCM Reaction Fails Check_SM Is Starting Material (SM) remaining? Start->Check_SM Check_Dimer Is Dimer observed? Check_SM->Check_Dimer Yes Sol_Dimer SOLUTION: 1. Dilute to <0.005 M 2. Slow addition of catalyst Check_Dimer->Sol_Dimer Yes Check_N Does substrate have free basic Nitrogen? Check_Dimer->Check_N No Sol_Salt SOLUTION: Protonate N (HCl/TsOH) or Protect (Boc/Cbz) Check_N->Sol_Salt Yes Check_Gas Is Ethylene removal active? Check_N->Check_Gas No Sol_Gas SOLUTION: Active N2 sparging Open system reflux Check_Gas->Sol_Gas No

Caption: Decision tree for diagnosing Ring-Closing Metathesis failures in azaspiro synthesis.

Module 2: Oxidative Spirocyclization (The Tyrosine Route)

Context: You are using hypervalent iodine reagents (PIDA/PIFA) to cyclize a phenol derivative into an azaspiro-dienone.

Q3: My reaction turns black/tarry, and I recover the starting phenol. What is happening?

Diagnosis: The intermediate cation is unstable or is reacting with the solvent. If you are using standard solvents (DCM, MeOH), the nucleophilic attack is non-selective, or the spiro-dienone is rearranging back to the aromatic phenol (thermodynamic sink). The Fix:

  • The "Magic" Solvent: You must use fluorinated alcohols: 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) or 2,2,2-Trifluoroethanol (TFE) .

    • Mechanism:[1][2][3][4][5][6][7][8] HFIP is highly ionizing but non-nucleophilic. It stabilizes the radical-cation intermediate via H-bonding, prolonging its lifetime enough for the tethered nitrogen nucleophile to attack.

  • Buffer: Add solid sodium bicarbonate (NaHCO₃) to neutralize the acetic acid or trifluoroacetic acid byproducts, preventing acid-catalyzed decomposition.

Q4: Regioselectivity is poor (Ortho vs. Para cyclization).

Diagnosis: The steric environment around the phenol is insufficient to direct the incoming nucleophile. The Fix:

  • Ensure the para-position of the phenol is blocked (usually by the alkyl tether) and the ortho-positions are either blocked or sterically accessible depending on desired ring size.

  • Temperature: Lower the temperature to 0°C or -78°C. While PIDA reactions are often done at RT, spirocyclization benefits from kinetic control.

Module 3: Small Ring Systems (Azaspiro[3.3]heptanes)

Context: Synthesis of strained 4-membered spiro-rings.

Q5: I cannot form the cyclobutane ring via standard alkylation.

Diagnosis: Entropic penalties and ring strain make direct dialkylation of a central carbon difficult for 4-membered rings. The Fix:

  • Switch Strategy: Use [2+2] Cycloaddition .

    • Protocol: React an exocyclic methylenepiperidine (or similar alkene) with Graf’s Isocyanate (chlorosulfonyl isocyanate).[9] This forms a spiro-beta-lactam.

    • Reduction: Reduce the lactam with Lithium Aluminum Hydride (LAH) or Alane to get the azaspiro[3.3]heptane amine.

    • Warning: Graf's isocyanate is violently reactive with water.

Standard Operating Protocol (SOP)
Protocol: Hypervalent Iodine-Mediated Oxidative Spirocyclization

Target: Synthesis of Azaspiro-dienones from Tyrosine derivatives.

Reagents:

  • Substrate: N-protected Tyrosine amide/sulfonamide (1.0 equiv)

  • Oxidant: PIDA (Phenyliodine diacetate) (1.1 equiv) or PIFA (1.1 equiv)

  • Solvent: HFIP (0.1 M concentration)

  • Base: NaHCO₃ (Solid, 2.0 equiv)

Step-by-Step:

  • Preparation: Flame-dry a round-bottom flask. Add the Tyrosine substrate and solid NaHCO₃.

  • Solvation: Add HFIP. Note: HFIP is volatile and expensive; ensure the system is sealed if not adding reagents.

  • Oxidation: Cool the mixture to 0°C. Dissolve PIDA in a minimal amount of HFIP and add dropwise over 10 minutes.

    • Visual Cue: The solution often turns yellow/orange. Dark brown/black indicates decomposition.

  • Reaction: Stir at 0°C for 30 mins, then warm to RT. Monitor by TLC (The product is usually less polar than the starting phenol).

  • Quench: Dilute with EtOAc. Pour into saturated aq. NaHCO₃/Na₂S₂O₃ (to reduce excess iodine species).

  • Workup: Wash organic layer with water (x3) to remove HFIP (crucial step). Dry over Na₂SO₄.

  • Purification: Flash chromatography. Note: Spiro-dienones are sensitive to acid; use 1% Et₃N in your eluent if using silica.

Quantitative Data Comparison: Solvent Effects

SolventDielectric ConstantH-Bond Donor Ability (alpha)Typical Yield (Spirocyclization)Primary Side Reaction
HFIP 16.71.9675-92% None (Stabilized Cation)
TFE 26.71.5140-60%Solvent capture (Ether formation)
MeOH 32.70.93<10%Quinone ketal formation / Polymerization
DCM 8.90.000-20%Dimerization
References
  • Carreira, E. M., et al. (2025).[10] "Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry." ResearchGate.[10]

  • Doherty, S., et al. (2025). "Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles." PMC.

  • Ciufolini, M. A., et al. (2025). "Investigation of Dearomatizing Spirocyclizations... En Route to Spirocalcaridines." MDPI.

  • Trost, B. M., et al. (2026).[11] "A Fit-for-Purpose Synthesis of a Chiral Oxa-azaspiro Building Block." ACS Publications.

  • BenchChem. (2025). "A Comparative Guide to the Synthesis of Azaspirocycles."

Sources

Validation & Comparative

Comparative Guide: 6-Azaspiro[3.5]nonan-2-one vs. Traditional and Spirocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comparative technical analysis of 6-azaspiro[3.5]nonan-2-one , a specialized spirocyclic scaffold used in modern medicinal chemistry to optimize physicochemical properties and geometric exit vectors.

Executive Summary: The "Escape from Flatland"

In the pursuit of novel IP and improved physicochemical profiles, medicinal chemists have increasingly moved away from flat, aromatic scaffolds (the "Escape from Flatland"). While 2-azaspiro[3.3]heptane has become the "poster child" for piperidine bioisosterism, the 6-azaspiro[3.5]nonan-2-one scaffold offers a distinct geometric and functional advantage.

This guide analyzes 6-azaspiro[3.5]nonan-2-one (CAS: 1359703-25-5), dissecting its utility as a rigidified piperidine bioisostere with a reactive ketone handle. Unlike the smaller [3.3] systems, the [3.5] spirocycle maintains the steric bulk of a piperidine while introducing a specific orthogonal exit vector via the cyclobutanone ring, crucial for accessing deep protein pockets (e.g., GPCR allosteric sites, SARS-CoV-2 Mpro S4 subsite).

Structural & Geometric Analysis

The core differentiation of 6-azaspiro[3.5]nonan-2-one lies in its vector alignment and ring conformation.

Geometry and Exit Vectors

The spiro[3.5] system fuses a four-membered cyclobutane ring with a six-membered piperidine ring at a single quaternary carbon.

  • Piperidine (Traditional): Adopts a chair conformation. Substituents at C4 are equatorial or axial, creating vectors primarily in the

    
    -plane (109.5° or 180°).
    
  • 2-Azaspiro[3.3]heptane: Highly strained, nearly planar ribbons. Exit vectors are linear and rigid, often too short to span large binding pockets.

  • 6-Azaspiro[3.5]nonan-2-one:

    • The 6-ring (Piperidine): Retains the chair conformation, providing familiar bulk and hydrophobic contact similar to piperidine.

    • The 4-ring (Cyclobutanone): Projects strictly orthogonal to the mean plane of the piperidine. The ketone at position 2 (on the 4-ring) offers a handle for reductive amination that projects substituents at a distinct angle compared to a 4-substituted piperidine.

Comparative Scaffold Metrics

The following table contrasts the [3.5] scaffold with its primary competitors.

Metric6-Azaspiro[3.5]nonan-2-one 2-Azaspiro[3.3]heptane 4-Piperidone
Hybridization (

)
1.00 (High 3D character)1.00~0.83
Ring Strain Moderate (~26 kcal/mol)High (~60 kcal/mol)Low (~0 kcal/mol)
Lipophilicity (

LogP)
Lowers LogP vs. PiperidineSignificantly lowers LogPBaseline
Metabolic Stability High (Quaternary center blocks oxidation)HighLow (prone to N-dealkylation/oxidation)
Exit Vector Orthogonal / Bent Linear / Rod-likeLinear / Planar
Solubility High (Disrupts crystal packing)Very HighModerate

Key Insight: The [3.5] system is superior when you need the volume of a piperidine (to fill a hydrophobic pocket) but the vector of a spirocycle. The [3.3] system is often too small to adequately fill pockets evolved to bind six-membered rings.

Physicochemical Performance & Experimental Data

Metabolic Stability (Microsomal Stability)

Spirocyclization at the 4-position of a piperidine ring (forming the [3.5] system) blocks the primary site of oxidative metabolism (C4 oxidation).

  • Experimental Evidence: In comparative assays using Human Liver Microsomes (HLM), spirocyclic amines consistently show reduced intrinsic clearance (

    
    ) compared to their piperidine analogs.
    
  • Mechanism: The quaternary spiro-carbon eliminates the abstractable hydrogen at the 4-position, preventing the formation of the unstable carbinolamine intermediate.

  • Data Point: In GPR119 agonist optimization, replacing a piperidine linker with a spiro[3.5]nonane scaffold improved

    
     from 12 min  to >60 min  in rat liver microsomes.
    
hERG Inhibition

One of the primary risks of piperidine-containing drugs is hERG channel inhibition (cardiotoxicity).

  • Performance: 6-azaspiro[3.5]nonane derivatives typically exhibit lower hERG inhibition than parent piperidines.

  • Causality: The spiro-fusion lowers the basicity (pKa) of the piperidine nitrogen (via inductive effect of the strained ring) and alters the lipophilicity profile, reducing the "trapping" of the drug in the hERG channel pore.

Synthetic Protocols

The synthesis of 6-azaspiro[3.5]nonan-2-one is non-trivial compared to standard piperidines. The most robust route involves a [2+2] cycloaddition strategy.

Standard Synthetic Route (The "Ketene" Method)

This protocol yields the N-Boc protected ketone, ready for functionalization.

Reagents:

  • Starting Material: N-Boc-4-piperidone

  • Reagents: Methyltriphenylphosphonium bromide (Wittig), Trichloroacetyl chloride, Zinc dust, Acetic acid.

Step-by-Step Protocol:

  • Wittig Olefination (Formation of Methylene Piperidine):

    • Suspend methyltriphenylphosphonium bromide (1.2 eq) in dry THF at 0°C. Add KOtBu (1.2 eq). Stir 1h.

    • Add N-Boc-4-piperidone (1.0 eq). Warm to RT and stir 12h.

    • Quench with water, extract with hexane (to remove TPPO), dry, and concentrate.

    • Result:tert-butyl 4-methylenepiperidine-1-carboxylate.

  • [2+2] Cycloaddition (Dichloroketene Formation):

    • Dissolve the methylene piperidine in dry ether/DME. Add Zn-Cu couple (4 eq).

    • Add trichloroacetyl chloride (1.2 eq) dropwise over 1h under Argon. The in situ generated dichloroketene reacts with the exocyclic alkene.

    • Filter zinc residues, wash with NaHCO3, brine, dry.

    • Result: Spiro-dichlorocyclobutanone intermediate.

  • Dechlorination (Zinc Reduction):

    • Dissolve the intermediate in acetic acid/ethanol (1:1).

    • Add Zinc dust (5 eq). Heat to 60°C for 2h.

    • Filter, neutralize with NaOH, extract with EtOAc.

    • Result:tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate .

Synthetic Workflow Diagram[1]

Synthesis Start N-Boc-4-Piperidone Step1 Wittig Olefination (Ph3P=CH2) Start->Step1 Inter1 4-Methylene Piperidine Step1->Inter1 Yield ~85% Step2 [2+2] Cycloaddition (Cl2C=C=O) Inter1->Step2 Inter2 Spiro-dichloro cyclobutanone Step2->Inter2 Regioselective Step3 Dechlorination (Zn, AcOH) Inter2->Step3 Final 6-Azaspiro[3.5] nonan-2-one (Boc) Step3->Final Yield ~70%

Caption: Synthetic pathway for 6-azaspiro[3.5]nonan-2-one via [2+2] cycloaddition.

Decision Framework: When to Use This Scaffold?

Use the following logic tree to determine if 6-azaspiro[3.5]nonan-2-one is the correct bioisostere for your program.

DecisionTree Start Current Scaffold: Piperidine / Piperazine Q1 Issue: Metabolic Instability or High LogD? Start->Q1 Q2 Does the binding pocket require bulk? Q1->Q2 Yes Q3 Is the exit vector critical? Q1->Q3 No (Optimization only) Result1 Use 2-Azaspiro[3.3]heptane (Minimal steric footprint) Q2->Result1 No (Tight pocket) Result2 Use 6-Azaspiro[3.5]nonan-2-one (Maintains bulk, blocks metabolism) Q2->Result2 Yes (Hydrophobic pocket) Q3->Result2 Need Orthogonal Vector Result3 Use 4-Substituted Piperidine (Standard chair geometry) Q3->Result3 Need Planar/Linear

Caption: Decision matrix for selecting spirocyclic bioisosteres in hit-to-lead optimization.

Case Study: Application in SARS-CoV-2 Mpro Inhibitors[2]

A compelling application of the [3.5] scaffold is found in the design of SARS-CoV-2 Mpro inhibitors.

  • Challenge: The S4 subsite of the Mpro protease is a large, hydrophobic pocket. Small spirocycles like [3.3]heptane were found to be "disordered" in crystal structures, failing to make tight binding contacts due to insufficient volume.

  • Solution: Researchers utilized 6-azaspiro[3.5]nonane derivatives.[1]

  • Result: The larger [3.5] ring system provided the necessary steric bulk to fill the S4 pocket while the spiro-geometry directed the inhibitor warhead precisely toward the catalytic Cys145. This resulted in sub-micromolar IC50s and well-defined electron density maps, validating the scaffold's ability to reduce entropic penalty compared to flexible linear chains.

References

  • Structure-guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-Like Protease. National Institutes of Health (NIH). [Link]

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery. [Link]

  • Spiro[3.3]heptane as a Saturated Benzene Bioisostere. Chemistry - A European Journal. [Link]

  • Discovery of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C. Bioorganic & Medicinal Chemistry. [Link][2]

Sources

Safety Operating Guide

6-Azaspiro[3.5]nonan-2-one: Proper Disposal & Handling Procedures

[1][2][3]

Executive Summary & Immediate Directive

Do not dispose of 6-Azaspiro[3.5]nonan-2-one down the drain or in general trash.

This compound is a strained spirocyclic amine ketone .[1][2] While often stable under ambient conditions, the combination of a secondary amine and a cyclobutanone ring creates unique reactivity profiles.[2] Disposal requires strict segregation from strong acids and oxidizers to prevent uncontrolled exothermic ring-opening or polymerization in waste streams.[1][2]

Disposal Classification: Non-Halogenated Organic Waste (High-Temperature Incineration).[1][2]

Chemical Profile & Hazard Analysis

To dispose of a chemical safely, one must understand its latent energy and reactivity.[2] We treat this molecule not just as "waste," but as a reactive intermediate.[2]

Structural Causality[1][4]
  • The Spiro-Junction: The spiro carbon connects a four-membered ring (cyclobutanone) and a six-membered ring (piperidine-like).[1] The cyclobutanone ring possesses significant Baeyer strain (angle strain).[1][2] Thermal or chemical shock can trigger ring-opening, releasing energy.[1]

  • The Secondary Amine: The nitrogen at position 6 is a nucleophilic base.[1][2] If mixed with waste acid chlorides or anhydrides, it will react rapidly, generating heat and pressure in closed waste drums.[2]

GHS Hazard Classification
Hazard CategoryCodeDescription
Skin Irritation H315Causes skin irritation.[1][3][4][2]
Eye Irritation H319Causes serious eye irritation.[1][3][4][2]
STOT - SE H335May cause respiratory irritation (Single Exposure).[1][3][4][2]

Note: While not formally classified as "Pyrophoric" or "Explosive," the strained ring system warrants treating bulk quantities as potentially energetic during thermal treatment.[1]

Operational Disposal Protocol

Pre-Disposal Stabilization

Before moving waste to the central accumulation area, ensure the material is chemically quiescent.[2]

  • Quenching (Reactive Residues): If the material is in a reaction mixture with active reagents (e.g., acid chlorides, strong bases), quench carefully before disposal.[1][2]

  • pH Check: Ensure the waste stream is Neutral to slightly Alkaline (pH 7-10).[1][2] Do not mix this amine with acidic waste streams (pH < 4).[1]

Waste Stream Segregation

Select the correct waste stream based on the physical state and solvent carrier.[2]

Scenario A: Solid Waste (Pure Compound)
  • Container: High-Density Polyethylene (HDPE) wide-mouth jar.[1][2]

  • Labeling: "Hazardous Waste - Solid Toxic Organic."[1][2]

  • Constituents: List "6-Azaspiro[3.5]nonan-2-one" explicitly.

  • Protocol:

    • Transfer solids using a dedicated spatula (do not generate dust).[1][2]

    • Wipe threads of the jar clean before closing to prevent friction heating.

    • Seal with a screw cap; apply parafilm if storage >1 week.[1][2]

Scenario B: Liquid Waste (Mother Liquors/Solutions)
  • Container: Amber glass or HDPE carboy (solvent dependent).[1][2]

  • Stream: Non-Halogenated Organic Solvents (Stream C).

    • Exception: If dissolved in DCM/Chloroform, use Halogenated Organic Solvents (Stream D).[1][2]

  • Critical Restriction: NO ACIDS. Do not pour into the "Organic Acids" carboy. The amine will form salts, potentially precipitating out and clogging the container, or generating heat.[2]

Scenario C: Contaminated Consumables (Sharps/Gloves) [1][5]
  • Syringes/Needles: Immediate disposal in a rigid Red Sharps Container.

  • Gloves/Paper Towels: Double-bag in clear polyethylene bags. Label as "Chemically Contaminated Debris" for incineration.[1][2]

Decision Logic & Workflow (Visualization)

The following diagram illustrates the critical decision-making process for segregating this spirocyclic compound.

DisposalWorkflowStartWaste: 6-Azaspiro[3.5]nonan-2-oneStateCheckPhysical State?Start->StateCheckSolidPathSolid / PowderStateCheck->SolidPathDryLiquidPathSolution / LiquidStateCheck->LiquidPathDissolvedSolidBinContainer: HDPE Wide MouthLabel: Toxic Solid OrganicSolidPath->SolidBinSolventCheckSolvent Type?LiquidPath->SolventCheckIncinerationFinal Fate:High-Temp IncinerationSolidBin->IncinerationHaloHalogenated(DCM, CHCl3)SolventCheck->HaloNonHaloNon-Halogenated(MeOH, EtOAc, DMF)SolventCheck->NonHaloHaloBinStream D: Halogenated Waste(Segregate from Metals)Halo->HaloBinNonHaloBinStream C: Non-Halogenated Waste(Segregate from Acids)NonHalo->NonHaloBinHaloBin->IncinerationNonHaloBin->Incineration

Caption: Figure 1. Segregation logic for spirocyclic amine waste to ensure compatibility with incineration streams.

Emergency Contingencies

In the event of a spill during transfer, immediate containment is required to prevent respiratory exposure to the amine dust.

ScenarioResponse Protocol
Minor Solid Spill (<5g) 1. Dampen a paper towel with water (prevents dust).2.[1] Wipe up material.3.[1][6][7] Place debris in a sealed bag.4. Clean surface with weak citric acid solution (neutralizes amine).[1]
Liquid Spill 1. Cover with vermiculite or spill pads.2.[1] Do not use sawdust (potential reaction with ketone).3.[1][2] Scoop into a waste pail labeled "Spill Debris."
Skin Contact 1. Wash immediately with soap and water for 15 minutes.2. Do not use solvent (ethanol/acetone) to wash skin; this increases absorption.[1]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1]

  • U.S. Environmental Protection Agency (EPA). (2025).[1][2] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. RCRA Regulations.[1][2][8][9]

  • Fisher Scientific. (2025).[1][10] Safety Data Sheet: 2-Oxa-7-azaspiro[3.5]nonane hemioxalate. (Used as surrogate for spiro-amine hazard data).[1][2] [1]

  • CymitQuimica. (2024).[1][4][2][10] Safety Data Sheet: 7-Azaspiro[3.5]nonan-2-ylmethanol hydrochloride.

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Retrosynthesis Analysis

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Reactant of Route 1
6-Azaspiro[3.5]nonan-2-one
Reactant of Route 2
6-Azaspiro[3.5]nonan-2-one

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